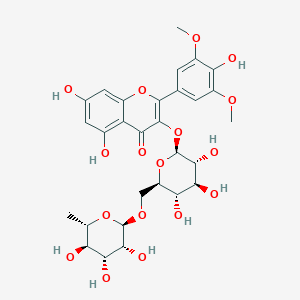
1-(4-chloro-3-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluorophenylthiourea is a chemical compound with the CAS Number: 1247905-10-7 . It has a molecular weight of 204.66 . The physical form of this compound is a powder .
Physical and Chemical Properties Analysis
4-Chloro-3-fluorophenylthiourea is a powder that is stored at room temperature . It has a molecular weight of 204.66 .Scientific Research Applications
Antimicrobial and Antipathogenic Activities
Thiourea derivatives, including those with chloro and fluoro substituents, have been synthesized and tested for their interaction with bacterial cells, demonstrating significant antimicrobial activity. These derivatives show potential in developing novel antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Photodynamic Therapy Applications
Derivatives of thioureas, including those containing fluorophenyl groups, have been explored for their potential in photodynamic therapy (PDT). A particular study focused on trans-bisthioglycosylated tetrakis(fluorophenyl)chlorin designed for PDT, showing enhanced cellular uptake and efficiency in generating reactive oxygen species, critical for the therapy's effectiveness (Hirohara et al., 2015).
Herbicidal Activity
Research into the synthesis of 3-Chloro-4-fluorobenzoylthiourea, prepared from reactions involving 3-chloro-4-fluorobenzoic acid, has demonstrated good herbicidal activity. This highlights the potential agricultural applications of such compounds in controlling unwanted plant growth (Liu Chang-chun, 2006).
Enzyme Inhibition and Sensing Applications
Unsymmetrical thiourea derivatives, including those with chlorophenyl groups, have been synthesized and evaluated for their anti-cholinesterase activity against enzymes like acetylcholinesterase and butyrylcholinesterase. These compounds have also been investigated for their potential as sensing probes for mercury, a toxic metal, using spectrofluorimetric techniques, showcasing their utility in biochemical sensing and enzyme inhibition applications (Rahman et al., 2021).
Safety and Hazards
The safety information for 4-Chloro-3-fluorophenylthiourea indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Mechanism of Action
Target of Action
Thiourea derivatives, in general, have been found to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . They are known to interact with a wide range of metal centers to produce stable metal complexes due to the presence of nitrogen atoms, as well as lone pairs on sulfur and oxygen atoms .
Mode of Action
Thiourea derivatives are known to interact with their targets through the formation of stable metal complexes . The thione form of thiourea is more prevalent in aqueous solutions, which may influence its interaction with targets .
Biochemical Pathways
Thiourea derivatives have been found to exhibit diverse biological applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 20466 . These properties may influence its bioavailability.
Result of Action
Thiourea derivatives have been found to exhibit diverse biological applications, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the compound is stable at room temperature , which may influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
(4-chloro-3-fluorophenyl)thiourea interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological applications. It has been found to possess antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial properties
Cellular Effects
The effects of (4-chloro-3-fluorophenyl)thiourea on cells and cellular processes are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of (4-chloro-3-fluorophenyl)thiourea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-chloro-3-fluorophenyl)thiourea can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (4-chloro-3-fluorophenyl)thiourea can vary with different dosages in animal models . This includes threshold effects, as well as potential toxic or adverse effects at high doses. The specific effects can depend on the animal model and the route of administration.
Metabolic Pathways
(4-chloro-3-fluorophenyl)thiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux and metabolite levels
Transport and Distribution
(4-chloro-3-fluorophenyl)thiourea is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific biological context . It can interact with transporters or binding proteins, and can influence its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of (4-chloro-3-fluorophenyl)thiourea can influence its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific subcellular localization can depend on the cell type and the biological context.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVDZZVSLKLGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247905-10-7 |
Source


|
| Record name | (4-chloro-3-fluorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)

![[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2987114.png)
![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)

![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2987120.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2987122.png)

![N-[2-[[2-(5-Nitroquinolin-8-yl)oxyacetyl]amino]ethyl]prop-2-enamide](/img/structure/B2987126.png)


![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)
